molecular formula C23H24O8 B11162807 diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate

diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate

Cat. No.: B11162807
M. Wt: 428.4 g/mol
InChI Key: ZKSQWJAJUIHRCI-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate is a complex organic compound with a molecular formula of C21H24O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate typically involves a multi-step process. One common method starts with the reaction of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

ethyl 2-[1-(1-ethoxy-1-oxopropan-2-yl)oxy-6-oxobenzo[c]chromen-3-yl]oxypropanoate

InChI

InChI=1S/C23H24O8/c1-5-27-21(24)13(3)29-15-11-18(30-14(4)22(25)28-6-2)20-16-9-7-8-10-17(16)23(26)31-19(20)12-15/h7-14H,5-6H2,1-4H3

InChI Key

ZKSQWJAJUIHRCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(C)C(=O)OCC

Origin of Product

United States

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